N-cyclopentyl-2-{[(5-isobutylisoxazol-3-yl)methyl]amino}propanamide
Overview
Description
N-cyclopentyl-2-{[(5-isobutylisoxazol-3-yl)methyl]amino}propanamide is a useful research compound. Its molecular formula is C16H27N3O2 and its molecular weight is 293.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.21032711 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Isoxazole Derivatives in Medicinal Chemistry
Isoxazole derivatives are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their diverse pharmacological properties. For instance, studies have demonstrated that certain isoxazole derivatives exhibit potent anti-inflammatory and analgesic activities. One research highlighted the synthesis and evaluation of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, designed as anti-inflammatory and analgesic agents. These compounds were found to have significant in vitro anti-inflammatory activity compared to ibuprofen, showcasing their potential as therapeutic agents (Shkair et al., 2016).
Propanamide Derivatives and Their Applications
Propanamide derivatives are another class of compounds with varied scientific and pharmacological applications. Research on these derivatives has explored their potential in areas such as anticonvulsant therapy. For example, certain propanamide derivatives have been synthesized and evaluated for their pharmacological properties, revealing potent anticonvulsant activities. This indicates their utility in developing new treatments for epilepsy and related disorders (Gitto et al., 2003).
Properties
IUPAC Name |
N-cyclopentyl-2-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methylamino]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-11(2)8-15-9-14(19-21-15)10-17-12(3)16(20)18-13-6-4-5-7-13/h9,11-13,17H,4-8,10H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLDNKIBJUNTCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)CNC(C)C(=O)NC2CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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